(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one
Description
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Properties
IUPAC Name |
(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-2-26-9-11-27(12-10-26)15-19-21(28)8-7-18-23(29)22(30-24(18)19)13-16-14-25-20-6-4-3-5-17(16)20/h3-8,13-14,25,28H,2,9-12,15H2,1H3/b22-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASXPDPJFZVXLJ-XKZIYDEJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CNC5=CC=CC=C54)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CNC5=CC=CC=C54)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This compound belongs to the class of benzofuran derivatives, which are known for their diverse pharmacological properties, including anticancer and neuropharmacological effects. The structure of this compound suggests multiple avenues for interaction with biological targets, making it a candidate for further research in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a benzofuran core, an indole moiety, and a piperazine substituent. This unique arrangement may enhance its lipophilicity and receptor binding affinity, which are critical factors in determining its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O3 |
| Molecular Weight | 362.46 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is hypothesized to involve interactions with specific receptors in the central nervous system or tumor cells. The piperazine group is known to engage with neurotransmitter systems, while the indole structure may modulate various enzymatic pathways related to cancer progression and neurodegenerative diseases.
Potential Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing neurotransmission and cellular signaling.
- Enzyme Inhibition : It may inhibit specific kinases or phosphatases involved in cancer cell proliferation or inflammation.
- Antioxidant Activity : The hydroxyl group can participate in redox reactions, potentially reducing oxidative stress in cells.
Biological Activity
Research into the biological activity of benzofuran derivatives indicates a range of pharmacological effects, including:
Anticancer Activity : Studies suggest that compounds with similar structures can inhibit cancer cell growth by inducing apoptosis or cell cycle arrest. For instance, preliminary findings indicate that the compound may exhibit cytotoxicity against various cancer cell lines.
Neuropharmacological Effects : Due to its potential interaction with neurotransmitter systems, the compound could have implications for treating neurological disorders such as depression or anxiety.
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of related benzofuran compounds. For example:
- Cytotoxicity Assays : In vitro studies have shown that benzofuran derivatives can significantly reduce cell viability in human cancer cell lines, suggesting potential as anticancer agents.
- Neuroprotective Effects : Research indicates that certain indole derivatives can protect neuronal cells from oxidative stress-induced damage, highlighting the potential neuroprotective properties of compounds like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
